Amino-(1-methyl-1H-indol-3-YL)-acetic acid
Overview
Description
Amino-(1-methyl-1H-indol-3-YL)-acetic acid is a compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. Indole derivatives are prominent in natural and synthetic products of biological and pharmaceutical importance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino-(1-methyl-1H-indol-3-YL)-acetic acid can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction is typically carried out under microwave irradiation to achieve rapid reaction times and high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Amino-(1-methyl-1H-indol-3-YL)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Amino-(1-methyl-1H-indol-3-YL)-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of Amino-(1-methyl-1H-indol-3-YL)-acetic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds with these targets, leading to inhibition of their activity . In cancer research, it has been shown to inhibit tubulin polymerization, which disrupts cell division and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
1-Methylindole-3-acetic acid: A derivative with similar structural features but different biological activities.
Indole-3-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Uniqueness: Amino-(1-methyl-1H-indol-3-YL)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives, making it a promising candidate for cancer research .
Properties
IUPAC Name |
2-amino-2-(1-methylindol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-6-8(10(12)11(14)15)7-4-2-3-5-9(7)13/h2-6,10H,12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGLTWZZGBBPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392588 | |
Record name | AMINO-(1-METHYL-1H-INDOL-3-YL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000058-38-7 | |
Record name | AMINO-(1-METHYL-1H-INDOL-3-YL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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